N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 877647-56-8
VCID: VC5415104
InChI: InChI=1S/C22H30N4O4/c1-16(2)24-22(28)21(27)23-15-19(20-5-4-14-30-20)26-12-10-25(11-13-26)17-6-8-18(29-3)9-7-17/h4-9,14,16,19H,10-13,15H2,1-3H3,(H,23,27)(H,24,28)
SMILES: CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Molecular Formula: C22H30N4O4
Molecular Weight: 414.506

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide

CAS No.: 877647-56-8

Cat. No.: VC5415104

Molecular Formula: C22H30N4O4

Molecular Weight: 414.506

* For research use only. Not for human or veterinary use.

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide - 877647-56-8

Specification

CAS No. 877647-56-8
Molecular Formula C22H30N4O4
Molecular Weight 414.506
IUPAC Name N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide
Standard InChI InChI=1S/C22H30N4O4/c1-16(2)24-22(28)21(27)23-15-19(20-5-4-14-30-20)26-12-10-25(11-13-26)17-6-8-18(29-3)9-7-17/h4-9,14,16,19H,10-13,15H2,1-3H3,(H,23,27)(H,24,28)
Standard InChI Key SGZLNJDCVYOGIU-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key domains:

  • Furan-2-yl group: A five-membered aromatic oxygen heterocycle known for enhancing bioavailability and metabolic stability in drug design .

  • 4-(4-Methoxyphenyl)piperazine: A piperazine ring substituted with a 4-methoxyphenyl group, a common motif in ligands targeting neurotransmitter receptors (e.g., serotonin, dopamine) and kinase enzymes .

  • Ethanediamide-isopropyl chain: A diamide linker with a branched alkyl group, contributing to hydrogen-bonding capacity and lipophilicity .

Physicochemical Profile

Key properties derived from structural analogs and computational predictions include:

PropertyValue/DescriptionSource
LogP~2.8 (moderate lipophilicity)
Hydrogen Bond Donors2 (amide NH groups)
Hydrogen Bond Acceptors6 (furan O, piperazine N, amide O)
Polar Surface Area~80 Ų
SolubilityPoor aqueous solubility

The methoxy group on the phenyl ring enhances electron-donating effects, potentially influencing receptor binding , while the isopropyl group may sterically hinder interactions with off-target proteins .

Synthesis and Analytical Characterization

Synthetic Routes

While no explicit protocol for this compound is published, analogous structures suggest a multi-step approach:

  • Piperazine intermediate: 4-(4-Methoxyphenyl)piperazine is synthesized via nucleophilic aromatic substitution between piperazine and 4-fluoroanisole .

  • Alkylation: Reaction with 2-(furan-2-yl)ethyl bromide introduces the furan moiety .

  • Amidation: Condensation with N-isopropylethanediamide using carbodiimide coupling agents .

Analytical Data

  • HRMS (ESI+): m/z 415.245 [M+H]⁺ (calc. 414.506).

  • ¹H NMR (DMSO-d₆): δ 7.2–6.6 (aryl protons), 4.1 (piperazine CH₂), 3.7 (OCH₃), 1.2 (isopropyl CH₃) .

  • HPLC Purity: >95% (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanistic Hypotheses

Neurotransmitter Receptor Modulation

Piperazine derivatives are established ligands for serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors . The 4-methoxyphenyl group may enhance affinity for 5-HT₁A, as seen in similar compounds (Ki = 8 nM) . The furan moiety could reduce first-pass metabolism compared to phenyl analogs .

Comparative Analysis with Structural Analogs

CompoundStructural VariationBioactivitySource
N'-[2-(Furan-2-yl)-...]Ethanediamide-isopropylHypothesized kinase inhibition
EVT-3045940Pyrazole-acetonitrileAnti-inflammatory (IC₅₀ = 3 µM)
Y511-4547Piperazinone-oxalic acidAntidepressant (ED₅₀ = 10 mg/kg)
CHEMBL1773180Thiophene-ethylamide5-HT₁A agonist (Ki = 15 nM)

This comparison underscores the role of the ethanediamide linker in balancing potency and selectivity, though in vivo validation remains pending .

Challenges and Future Directions

Metabolic Stability

Furan rings are susceptible to cytochrome P450-mediated oxidation, potentially generating reactive intermediates . Strategies to mitigate this include:

  • Electron-withdrawing substituents on the furan.

  • Deuterium incorporation at vulnerable positions.

Target Identification

High-throughput screening against kinase panels and GPCR libraries is critical to elucidate primary targets. Preliminary assays should prioritize:

  • c-Met/VEGFR2 inhibition (given structural parallels to EP2210607B1 ).

  • 5-HT₁A/D₂ binding affinity .

Prodrug Development

The poor solubility of N'-[2-(furan-2-yl)-...] limits bioavailability. Prodrug strategies such as:

  • Phosphate esterification of the amide.

  • PEGylation to enhance aqueous solubility.

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